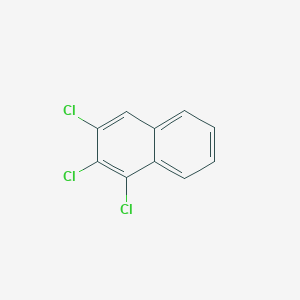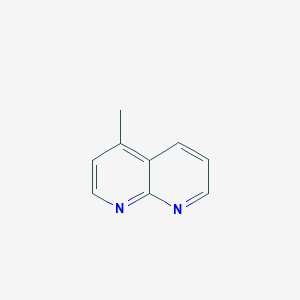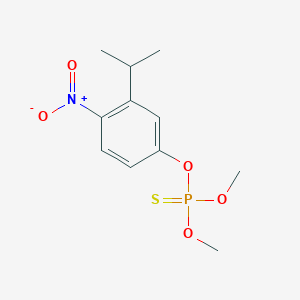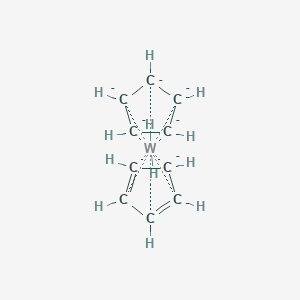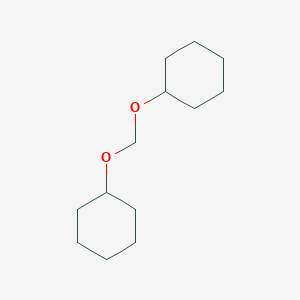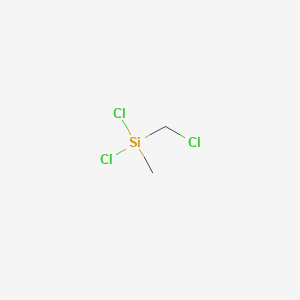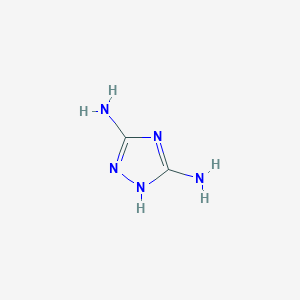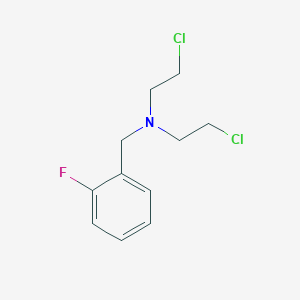
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine, also known as BNCTC, is a chemical compound that has gained attention in scientific research due to its potential use in cancer treatment. BNCTC belongs to the class of nitrogen mustard compounds, which are known for their ability to inhibit DNA synthesis and cell division.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine involves the formation of DNA cross-links, which prevent DNA from replicating and ultimately lead to cell death. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine is taken up by cancer cells through a process called endocytosis, where it is then transported to the nucleus. Once inside the nucleus, N,N-Bis(2-chloroethyl)-o-fluorobenzylamine reacts with DNA to form cross-links, which disrupt the normal function of the DNA and prevent cell division.
Effets Biochimiques Et Physiologiques
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to its ability to form DNA cross-links, N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Bis(2-chloroethyl)-o-fluorobenzylamine in lab experiments is its selectivity for cancer cells, which allows researchers to study the effects of chemotherapy on cancer cells without damaging healthy cells. Another advantage is its ability to form DNA cross-links, which is a common mechanism of action for many chemotherapy drugs. One limitation of using N,N-Bis(2-chloroethyl)-o-fluorobenzylamine in lab experiments is its toxicity, which can make it difficult to work with. Additionally, the synthesis of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine can be complex and time-consuming, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N,N-Bis(2-chloroethyl)-o-fluorobenzylamine. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the optimization of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine for use in photodynamic therapy, which could provide a less invasive alternative to traditional chemotherapy. Additionally, further research is needed to understand the long-term effects of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine on healthy cells and to identify potential side effects.
Méthodes De Synthèse
The synthesis of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine involves a multi-step process that begins with the reaction of o-fluorobenzylamine with thionyl chloride to form o-fluorobenzyl chloride. The resulting compound is then reacted with N,N-bis(2-chloroethyl)amine in the presence of a base to yield N,N-Bis(2-chloroethyl)-o-fluorobenzylamine. The purity of the compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been studied extensively for its potential use in cancer treatment. It has been shown to selectively target cancer cells while sparing healthy cells, making it a promising candidate for chemotherapy. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has also been investigated for its use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent and generate reactive oxygen species that can kill cancer cells.
Propriétés
Numéro CAS |
1542-45-6 |
|---|---|
Nom du produit |
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine |
Formule moléculaire |
C11H14Cl2FN |
Poids moléculaire |
250.14 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(2-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2FN/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |
Clé InChI |
OOQOTNZRNMFHBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CCCl)CCCl)F |
SMILES canonique |
C1=CC=C(C(=C1)CN(CCCl)CCCl)F |
Autres numéros CAS |
1542-45-6 |
Synonymes |
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



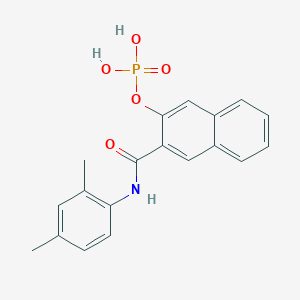
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
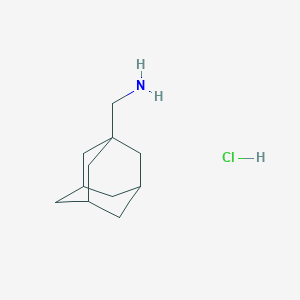
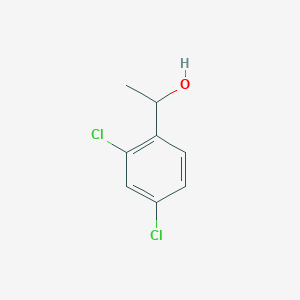
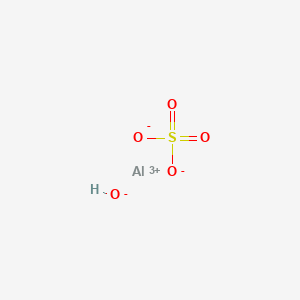
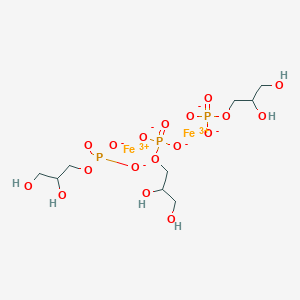
![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)
